
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is a complex organic compound characterized by the presence of a bromobenzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves a multi-step process. One common method starts with the bromination of benzylamine to form 3-bromo-benzylamine. This intermediate is then reacted with 3-pentafluoroethylsulfanylpropyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of benzyl-(3-pentafluoroethylsulfanylpropyl)-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted benzylamines.
Aplicaciones Científicas De Investigación
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the pentafluoroethylsulfanylpropyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine: Similar structure but with the bromine atom in the para position.
Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-Bromo-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine: Contains a trifluoromethyl group instead of a pentafluoroethyl group, affecting its chemical properties.
Uniqueness
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a bromobenzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13BrF5NS |
|---|---|
Peso molecular |
378.20 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
Clave InChI |
YRFLTKZQXIKRMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNCCCSC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


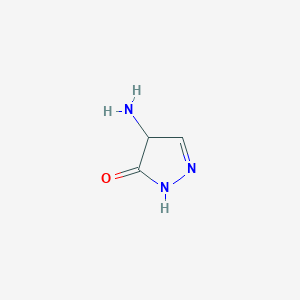

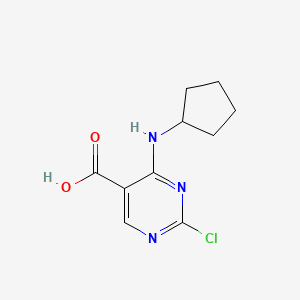
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
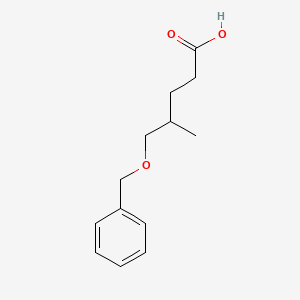
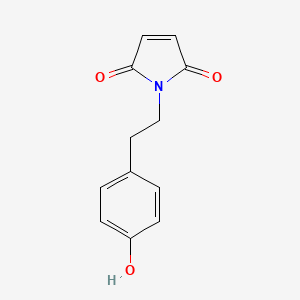
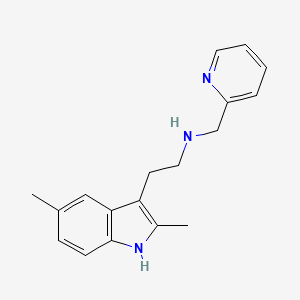
![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)
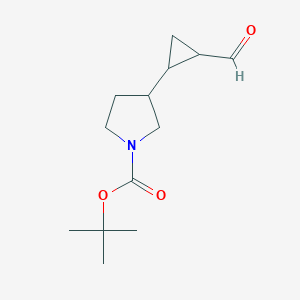
![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)

